molecular formula C9H10N2O5 B1272849 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid CAS No. 59320-14-8

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1272849
CAS No.: 59320-14-8
M. Wt: 226.19 g/mol
InChI Key: KRTQQHYYZBCHED-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C9H11N3O4. This compound is characterized by the presence of a nitro group, a hydroxyethylamino group, and a benzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the introduction of the hydroxyethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitrobenzoic acid is then reacted with ethanolamine to introduce the hydroxyethylamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid.

    Reduction: 4-[(2-Hydroxyethyl)amino]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide
  • 4-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile
  • 4-[(2-Hydroxyethyl)amino]-3-nitrobenzyl alcohol

Uniqueness

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential interactions with biological targets make it valuable in biomedical research.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQQHYYZBCHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387765
Record name 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59320-14-8
Record name 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59320-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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